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Compound of Interest

Compound Name: 2-(Ethylthio)-9H-purin-6-amine

Cat. No.: B1598183

An In-depth Technical Guide to 2-(Ethylthio)-9H-purin-6-amine (2-Ethylthioadenine)

Introduction

2-(Ethylthio)-9H-purin-6-amine, commonly known as 2-ethylthioadenine, is a synthetic
derivative of the endogenous purine nucleobase, adenine. Its structure features a purine core,
which is fundamental to nucleic acids and various cofactors, with a key modification: an
ethylthio (-S-CH2CHs) group at the C2 position. This substitution significantly alters the
molecule's electronic properties and steric profile compared to adenine, making it a valuable
tool in chemical biology and a lead scaffold in drug discovery. This guide provides a
comprehensive overview of its chemical properties, synthesis, reactivity, and biological
significance, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological
systems. The introduction of the ethylthio group imparts a moderate increase in lipophilicity
compared to adenine. These properties are summarized below.
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Property Value Source

2-ethylsulfanyl-7H-purin-6-
IUPAC Name ] PubChem[1]
amine

2-ethylthioadenine, 2-
Synonyms ) ) ) PubChem[1]
(Ethylthio)-9H-purin-6-amine

CAS Number 33436-90-7 PubChem[1]
Molecular Formula C7H9NsS PubChem[1]
Molecular Weight 195.25 g/mol PubChem[1]
XLogP3 (Lipophilicity) 0.7 PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 5 PubChem[1]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 2-(Ethylthio)-9H-purin-6-amine
involves the nucleophilic substitution of a suitable leaving group at the C2 position of an
adenine precursor. A highly efficient method is the S-alkylation of 2-mercaptoadenine (also
known as 2-thioadenine).

Causality of Experimental Choice: 2-Mercaptoadenine is an ideal starting material because the
thiol group at the C2 position is a potent nucleophile. Using a base such as sodium hydride
(NaH) or potassium carbonate (K2COs) deprotonates the thiol, forming a thiolate anion. This
anion is a significantly stronger nucleophile than the neutral thiol, readily attacking an
electrophilic ethyl source like ethyl iodide via an SN2 reaction. Dimethylformamide (DMF) is
chosen as the solvent for its high polarity, aprotic nature, and ability to dissolve both the purine
salt and the alkylating agent, thus facilitating the reaction.

Experimental Protocol: Synthesis of 2-(Ethylthio)-9H-
purin-6-amine

e Preparation: To a solution of 2-mercaptoadenine (1.0 eq) in anhydrous DMF, add potassium
carbonate (1.5 eq) under an inert atmosphere (e.g., Argon or Nitrogen).
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 Activation: Stir the suspension at room temperature for 30 minutes. The formation of the
thiolate can be observed by a slight color change.

» Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

» Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) using a mobile phase of
Dichloromethane:Methanol (9:1 v/v).

o Work-up: Once the starting material is consumed, quench the reaction by slowly adding
water. This will precipitate the crude product.

« |solation: Filter the solid precipitate, wash with cold water, and then a small amount of cold
diethyl ether to remove non-polar impurities.

 Purification: Dry the crude solid under vacuum. For higher purity, the product can be
recrystallized from an ethanol/water mixture or purified by silica gel column chromatography
using a gradient of methanol in dichloromethane.

Synthesis Workflow

2-Mercaptoadenine | Deprotonation _ (“Thiglate Anion NucleOPhlhcAllack Add Ethyl lodide | 12-18h, RT _ Cmde product | WorkUp (" purification |, [ Pure 2-(Ethylthio)-
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Caption: Synthetic workflow for 2-(Ethylthio)-9H-purin-6-amine.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through standard spectroscopic
techniques. The expected spectral data are derived from the compound's key functional
groups.
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Expected Chemical

Technique Feature . Rationale
Shift | Frequency
Protons on nitrogen,
8 7.0-7.5 ppm (broad
1H NMR -NH:z protons ) exchangeable, often
singlet)
broad.
Aromatic proton on
Purine C8-H 0 7.8-8.2 ppm (singlet)  the electron-deficient
imidazole ring.
Methylene protons
0 2.9-3.2 ppm adjacent to the
-S-CH2-CHs ]
(quartet) electronegative sulfur
atom.
Methyl protons split by
-S-CH2-CHs 0 1.3-1.5 ppm (triplet) the adjacent
methylene group.
Aromatic carbons in a
13C NMR Purine Carbons 0 115-160 ppm heterocyclic system.
[2]
Aliphatic carbon
-S-CH2-CHs 0 25-30 ppm
attached to sulfur.
Terminal methyl
-S-CH2-CHs 0 13-16 ppm
carbon.
Asymmetric and
3100-3400 cm™1 (two symmetric stretching
IR Spectroscopy N-H Stretch

bands)

of the primary amine.

[3]

Bending vibration of

N-H Bend 1580-1650 cm™t _ _
the primary amine.[3]
Stretching of the C-N
bonds within the
C-N Stretch 1250-1335 cm* _ _
aromatic purine
system.[3]
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Stability and Reactivity

Understanding the stability and reactivity profile is critical for storage, handling, and
experimental design.

o Storage: The compound should be stored in a cool, dark, and dry place under an inert
atmosphere to prevent degradation.[4]

o Stability: It is generally stable under normal laboratory conditions. However, it is susceptible
to degradation in the presence of strong oxidizing agents, strong acids, or strong alkalis.[5]
High temperatures can lead to decomposition, producing hazardous products like oxides of
carbon, nitrogen, and sulfur.[5]

e Reactivity: The purine ring system and the thioether group are the primary sites of reactivity.

o Thioether Oxidation: The sulfur atom can be oxidized by agents like hydrogen peroxide
(H202) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide
and sulfone.

o N-Alkylation: The nitrogen atoms of the purine ring, particularly N9, can undergo alkylation,
a common reaction for purines.[6]

o Amine Reactivity: The exocyclic amine at C6 can undergo reactions typical of primary
aromatic amines, though its reactivity is modulated by the electron-withdrawing nature of
the purine ring.[7][8]

(2-(Ethylthio)-9H-purin-6-amine)

Oxidizing Agent/Alkyl Halide Strong Acid
(e.g., m-CPBA)| + Base (e.g. HCI)

Key Reactivity F athways

(Sulfomde / Sulfone) (N9 -Alkylated ProducD @
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Caption: Key reactivity pathways of 2-(Ethylthio)-9H-purin-6-amine.

Biological Activity and Pharmacological Profile

Thio-substituted purine analogs are known to interact with a variety of biological targets,
primarily due to their structural similarity to endogenous purines.

o Purinergic Receptor Modulation: 2-substituted thioadenosine derivatives are well-
documented ligands for adenosine receptors (A1, Aza, Aze, A3).[9][10] These G-protein
coupled receptors are crucial in regulating physiological processes, including inflammation,
neurotransmission, and cardiovascular function. 2-(Ethylthio)-9H-purin-6-amine is
expected to exhibit affinity for these receptors, potentially acting as an agonist or antagonist.
The anti-inflammatory effects of adenosine Aza receptor agonists are particularly well-
studied.[11]

o Enzyme Inhibition: Related compounds have shown inhibitory activity against key enzymes
in purine metabolism. For instance, 2-ethyl-9H-purin-6-amine inhibits adenosine deaminase
(ADA).[12] Furthermore, the purine scaffold is a common feature in kinase inhibitors, where it
mimics the adenine moiety of ATP to compete for the enzyme's binding site.[12] The activity
of 2-methylthio-ADP analogs on platelet P2Y receptors, which inhibits adenylyl cyclase and
lowers cyclic AMP levels, provides a model for a potential mechanism of action.[13]

Potential Mechanism of Action via A2a Receptor

Gas Protein Adenylyl Cyclase
Activation Activation

2-(Ethylthio)-9H-
purin-6-amine
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Anti-inflammatory
Effects

Aza Adenosine
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Caption: Potential signaling pathway via A2a adenosine receptor agonism.
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Experimental Protocol: Radioligand Binding Assay for
Az2a Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of 2-(Ethylthio)-9H-
purin-6-amine for the human Aza adenosine receptor, adapted from methodologies used for
similar ligands.[9]

» Membrane Preparation: Use cell membranes from a stable cell line expressing the human
Aza receptor (e.g., HEK293-AzaR).

» Assay Buffer: Prepare a buffer of 50 mM Tris-HCI (pH 7.4) containing 5 mM MgClz and 1 mM
EDTA.

e Ligand Preparation: Prepare a stock solution of 2-(Ethylthio)-9H-purin-6-amine in DMSO.
Perform serial dilutions in the assay buffer to obtain a range of competitor concentrations
(e.g., 1071 M to 10=% M).

e Radioligand: Use a known high-affinity Aza receptor radioligand, such as [BH]JCGS 21680, at
a concentration close to its Ke value.

e Binding Reaction: In a 96-well plate, combine the cell membranes (10-20 ug protein), the
radioligand, and varying concentrations of the test compound (or buffer for total binding). To
determine non-specific binding, add a high concentration of a known non-radioactive Aza
agonist (e.g., 10 uM NECA) in separate wells.

¢ Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

o Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter
plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold
assay buffer to remove unbound radioligand.

o Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the
radioactivity using a scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the competitor
concentration. Fit the data to a one-site competition model using non-linear regression
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analysis (e.g., Prism software) to determine the ICso value. Calculate the Ki value using the
Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ke), where [L] is the radioligand concentration
and Ke is its dissociation constant.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab
coat when handling the compound.[14][15]

e Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation
of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after
handling.[14]

o First Aid:

(¢]

Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[5]

[¢]

Skin Contact: Wash the affected area with soap and water. Remove contaminated
clothing.[5]

[¢]

Eye Contact: Rinse cautiously with water for several minutes.[14]

o

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[51[14]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[14]

Conclusion

2-(Ethylthio)-9H-purin-6-amine is a synthetically accessible adenine derivative with a rich
chemical and pharmacological profile. Its properties, governed by the purine core and the C2-
ethylthio substituent, make it a compelling candidate for probing purinergic signaling pathways
and a valuable starting point for the development of novel therapeutics targeting adenosine
receptors and other purine-binding proteins. This guide provides the foundational knowledge
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for researchers to effectively synthesize, handle, and utilize this compound in their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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